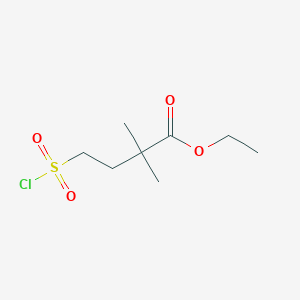
2-amino-1-quinolin-4-yl-ethanol Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-1-quinolin-4-yl-ethanol dihydrochloride (AQE) is a chemical compound that has been synthesized and studied for its potential applications in scientific research. AQE is a quinoline derivative that has been shown to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-inflammatory Activity
Research has demonstrated the synthesis and efficacy of novel compounds related to quinoline, including those derived from reactions involving 2-quinolones. These compounds have been shown to exhibit antimicrobial and anti-inflammatory properties. For instance, substituted 1-amino-3-(5-phenyl-4,5-dihydroisoxazol-3-yl) quinolin-2(1H)-one derivatives, synthesized from 1-amino-3-cinnamoyl-quinolin-2(1H)-one, displayed significant antimicrobial and anti-inflammatory activities (Kumar, Fernandes, & Kumar, 2014).
Antioxidant and Cytotoxic Activity
Similar compounds have also been investigated for their antioxidant properties. For example, novel pyrazoline incorporated 2-quinolones were synthesized and evaluated for their antioxidant activity, demonstrating effectiveness in scavenging free radicals (Kumar, Fernandes, & Kumar, 2016).
Fluorescent Sensing
A study on the development of fluorescent sensors based on quinoline platforms revealed their utility in detecting metal ions like cadmium and zinc. These sensors can distinguish between these ions using different sensing mechanisms, which is crucial for environmental and biological applications (Zhou et al., 2012).
Synthesis of Novel Heterocyclic Compounds
Research also extends to the synthesis of various heterocyclic compounds using quinoline derivatives. For instance, novel fused thiazolo[2,3-b]quinazolinone derivatives were synthesized, showcasing potential in antimicrobial applications (Shah, Patel, & Patel, 2009).
In Silico Toxicity Prediction
In silico studies have utilized quinoline derivatives for toxicity predictions. This approach helps in identifying potential anticancer compounds with high activity and low toxicity, which is essential in drug discovery (Yeni, Supandi, & Merdekawati, 2018).
Eigenschaften
IUPAC Name |
2-amino-1-quinolin-4-ylethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.2ClH/c12-7-11(14)9-5-6-13-10-4-2-1-3-8(9)10;;/h1-6,11,14H,7,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKDHUCVLUYGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(CN)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-diethoxyphenethyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3002011.png)
![N-(3,5-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3002015.png)
![N-((5-cyclopropylpyridin-3-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B3002019.png)
![1-methyl-3-(2-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3002021.png)

![Benzothiazole, 2-[(1-methylethyl)thio]-6-nitro-](/img/structure/B3002023.png)


![5-Bromo-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B3002028.png)


![2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]phenol](/img/structure/B3002032.png)
